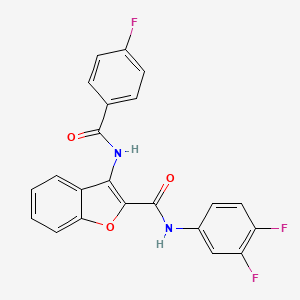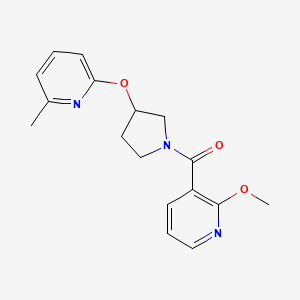
(2-Methoxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a pyridine ring, and a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrrolidine rings suggests that it may have a cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the methoxy group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Antagonistic Activities and Bone Turnover
One study identified a compound as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing significant in vitro profile and efficacy in in vivo models of bone turnover, suggesting its potential for clinical development in osteoporosis treatment (J. Hutchinson et al., 2003).
Novel Heterocyclic Systems
Research on novel annulated products from aminonaphthyridinones led to the creation of new heterocyclic systems, indicating the compound's role in developing new chemical entities with potential applications in various fields (L. Deady & Shane M. Devine, 2006).
Photochemical Applications
A study demonstrated the compound's utility in photo-methoxylation processes, highlighting its relevance in organic photochemistry and synthesis (A. Sugimori et al., 1983).
Molecular Structure Analysis
The crystal and molecular structure analysis of a related compound provided insights into its physicochemical properties, which are crucial for the design of materials and drugs (B. Lakshminarayana et al., 2009).
Selectivity in Methanolysis
Another study highlighted the compound's role in enhancing selectivities for hydroxyl-directed methanolysis of esters, important for selective organic transformations (T. Sammakia & T. Hurley, 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-5-3-7-15(19-12)23-13-8-10-20(11-13)17(21)14-6-4-9-18-16(14)22-2/h3-7,9,13H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLGCVCWRPZPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

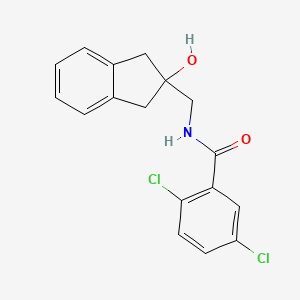
![8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2819656.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)
![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one](/img/structure/B2819665.png)
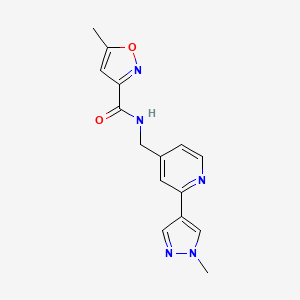
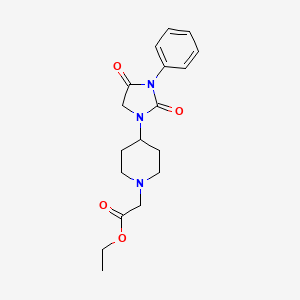
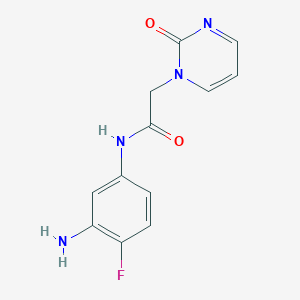
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2819670.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2819671.png)
![(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride](/img/structure/B2819673.png)
